4-(2,5-dimethoxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(2,5-Dimethoxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethoxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2,5-dimethoxyphenyl intermediate through a series of reactions, including methylation and aromatic substitution.
Construction of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core is constructed through cyclization reactions involving appropriate precursors.
Introduction of the 3-Methylbutyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Alteration of Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethoxyphenyl)butyric Acid: Shares the dimethoxyphenyl group but differs in the core structure.
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine: Contains a similar dimethoxyphenyl group but has different substituents and core structure.
Uniqueness
4-(2,5-Dimethoxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-11(2)7-8-22-10-14-16(18(22)23)17(21-19(24)20-14)13-9-12(25-3)5-6-15(13)26-4/h5-6,9,11,17H,7-8,10H2,1-4H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJMGNNQPUCQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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